N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ethylsulfonyl group, a tetrahydroisoquinoline group, and a dimethoxybenzamide group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the tetrahydroisoquinoline group .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the ethylsulfonyl group might make it a good electrophile, allowing it to participate in nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the ethylsulfonyl and dimethoxybenzamide groups might make it polar, affecting its solubility in different solvents .
Scientific Research Applications
Metabolism and Transport Studies
Studies have identified metabolites of related compounds in human urine, plasma, and feces, highlighting the importance of understanding the metabolism and transport mechanisms for these chemicals. For instance, YM758 and its metabolites were investigated for their transporter-mediated renal and hepatic excretion, which is crucial for drug development and safety assessments (Umehara et al., 2009).
Diagnostic and Therapeutic Applications
Certain derivatives of tetrahydroisoquinoline have been evaluated in diagnostic and therapeutic contexts, such as the cellular proliferative marker 18F-ISO-1, which demonstrates the potential of these compounds in imaging tumor proliferation (Dehdashti et al., 2013).
Synthetic Routes and Molecular Structure
Research on practical and scalable synthetic routes to compounds like YM758 monophosphate indicates the ongoing effort to make the production of these molecules more efficient and environmentally friendly (Yoshida et al., 2014). Detailed molecular structure analysis, as reported for potent broad-spectrum antibacterial isothiazoloquinolones, underlines the importance of structural insights in the development of new drugs (Hashimoto et al., 2007).
Radical-Mediated Synthesis
Research into cascade couplings and radical-mediated synthesis processes for generating isoquinoline-1,3(2H,4H)-dione derivatives showcases innovative methods in chemical synthesis, which could lead to the discovery of new drugs (Zhang et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-4-28(24,25)22-10-9-14-5-6-16(11-15(14)13-22)21-20(23)18-8-7-17(26-2)12-19(18)27-3/h5-8,11-12H,4,9-10,13H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSUXUXAOOWRIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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